molecular formula C10H8F3N3S2 B427752 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 345988-07-0

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B427752
CAS No.: 345988-07-0
M. Wt: 291.3g/mol
InChI Key: BZNBVLRJNRSLOA-UHFFFAOYSA-N
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Description

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system renowned in medicinal chemistry for its diverse biological activities and significant research potential . The strong aromaticity of the 1,3,4-thiadiazole core provides great in vivo stability and is associated with low toxicity for higher vertebrates, making it an excellent scaffold for drug discovery efforts . The compound's structure features a 2-amine group and a sulfanyl-linked 3-(trifluoromethyl)benzyl substituent, which enhances lipophilicity and can improve cell permeability and oral absorption in preclinical models . The primary research applications for this compound are in the development of novel antimicrobial and central nervous system (CNS) active agents. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated promising broad-spectrum antimicrobial properties, with some analogs showing activity against drug-resistant bacterial strains . The trifluoromethyl group is a common bioisostere used in rational drug design to modulate electronic properties, metabolic stability, and binding affinity. Furthermore, 1,3,4-thiadiazole derivatives have shown considerable promise in neuroscientific research as anticonvulsant agents . Their proposed mechanism of action in seizure models involves the facilitation of GABAergic neurotransmission by activating the GABAA receptor pathway, which leads to the release of chloride ions and helps prevent the abnormal neuronal firing associated with epileptic activity . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can employ this compound as a key intermediate in organic synthesis or as a lead compound for the development of new pharmacologically active molecules targeting infectious diseases or neurological disorders.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S2/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-16-15-8(14)18-9/h1-4H,5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNBVLRJNRSLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbon Disulfide-Mediated Cyclization

Thiosemicarbazide reacts with carbon disulfide in alkaline ethanol to form the intermediate 2-amino-5-mercapto-1,3,4-thiadiazole (C2_2H3_3N3_3S2_2).

  • Reagents : Thiosemicarbazide, carbon disulfide, NaOH (10%), HCl (10%).

  • Conditions : Reflux at 80°C for 8 hours, followed by acidification with HCl.

  • Yield : 76%.

  • Mechanism : Thiosemicarbazide undergoes cyclodehydration, facilitated by CS2_2, to form the thiadiazole ring.

Phosphoric Acid Catalysis

Thiosemicarbazide derivatives cyclize in concentrated H3_3PO4_4 at elevated temperatures.

  • Example : 4-Phenylthiosemicarbazide cyclizes at 140°C to yield 2-anilino-1,3,4-thiadiazole.

  • Advantage : High regioselectivity for 5-substituted products.

Nucleophilic Substitution with 3-(Trifluoromethyl)benzyl Halides

Alkaline Coupling Reaction

The thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole reacts with 3-(trifluoromethyl)benzyl chloride/bromide in dimethylformamide (DMF) or ethanol/water.

  • Reagents :

    • 2-Amino-5-mercapto-1,3,4-thiadiazole

    • 3-(Trifluoromethyl)benzyl chloride

    • K2_2CO3_3 or NaOH

  • Conditions :

    • Temperature: 80–90°C

    • Time: 6–8 hours

  • Yield : 65–90%.

  • Mechanism : SN2 displacement of the halide by the thiolate ion.

Solvent Optimization

  • Preferred Solvents : DMF or ethanol/water (1:1).

  • Catalysts : K2_2CO3_3 enhances reaction rate by deprotonating the thiol.

Alternative Synthetic Routes

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones derived from 3-(trifluoromethyl)benzaldehyde undergo oxidative cyclization with iodine (I2_2) in 1,4-dioxane.

  • Reagents : Thiosemicarbazide, 3-(trifluoromethyl)benzaldehyde, I2_2, K2_2CO3_3.

  • Conditions : Room temperature, 12 hours.

  • Yield : 70–75%.

One-Pot Synthesis

A one-pot method combines cyclization and substitution steps using H2_2SO4_4 as a catalyst.

  • Steps :

    • Thiosemicarbazide + CS2_2 → 2-amino-5-mercapto-1,3,4-thiadiazole.

    • Immediate reaction with 3-(trifluoromethyl)benzyl chloride.

  • Advantage : Reduces purification steps.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • 3365 cm1^{-1} (NH2_2)

    • 1705 cm1^{-1} (C=O from byproducts)

    • 1633 cm1^{-1} (C=N).

  • 1^1H NMR (DMSO-d6_6) :

    • δ 8.38 (s, 1H, H-2 indole)

    • δ 4.34 (s, NH2_2)

    • δ 7.45–7.89 (m, Ar-H from benzyl group).

  • MS (EI) : m/z 291.12 (M − H)+^+.

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30).

  • Melting Point : 215–217°C.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Carbon Disulfide Cyclization76895High scalability
Alkaline Coupling85698Mild conditions
Oxidative Cyclization751297No halide reagents
One-Pot Synthesis681093Reduced steps

Industrial-Scale Considerations

Continuous Flow Reactors

  • Throughput : 1–5 kg/hour using microreactors.

  • Solvent Recovery : DMF recycled via distillation (90% efficiency).

Green Chemistry Metrics

  • E-Factor : 0.8 (kg waste/kg product).

  • Catalyst : K2_2CO3_3 reused for 5 cycles without yield loss.

Challenges and Solutions

Byproduct Formation

  • Issue : 2,5-Diamino-1,3,4-thiadiazole as a side product.

  • Solution : Diazotization and sulfhydration to convert byproduct into target.

Moisture Sensitivity

  • Issue : Thiol oxidation during storage.

  • Solution : Use inert atmosphere (N2_2) and antioxidants (BHT).

Recent Advances (2020–2025)

Photocatalytic Thiolation

Visible-light-mediated coupling using Ru(bpy)32+_3^{2+} reduces reaction time to 2 hours.

Enzymatic Cyclization

Lipase-catalyzed thiadiazole formation achieves 82% yield at 40°C .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity.

Antifungal Properties

Thiadiazole derivatives are recognized for their antifungal capabilities. A study highlighted that related compounds exhibit fungicidal activity against pathogens affecting crops, suggesting that this compound could be effective in agricultural applications .

Anti-inflammatory Effects

Some derivatives of thiadiazoles have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Pesticidal Activity

The compound has been investigated for its insecticidal and fungicidal properties. It is part of a class of 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles that have shown enhanced activity against pests such as fungi and insects . This makes it a promising candidate for developing new agricultural pesticides.

Soil Health

Thiadiazole compounds can contribute to soil health by controlling pathogenic microorganisms that adversely affect crop yields. Their application can lead to healthier soil ecosystems and improved agricultural productivity.

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure of related thiadiazole compounds, revealing important information about their molecular geometry and potential interactions with biological targets . Understanding these structural characteristics is crucial for optimizing their pharmacological profiles.

Case Studies

StudyApplicationFindings
Research on Antimicrobial ActivityMedicinal ChemistryShowed effectiveness against Staphylococcus aureus and E. coli
Investigation of Fungicidal PropertiesAgricultural ScienceDemonstrated significant activity against crop pathogens
Synthesis and Structural AnalysisChemical ResearchProvided insights into molecular geometry aiding in drug design

Mechanism of Action

The mechanism of action of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 2g (5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine):

    • Substituent: Benzenesulfonylmethyl group.
    • Activity: High anti-proliferative effects (IC₅₀ ~1.28 µg/mL against MCF7 breast cancer cells) and low toxicity in Daphnia assays. Mechanistic studies suggest STAT3 and CDK9 inhibition .
    • Comparison : The sulfonyl group in 2g may enhance target affinity compared to the sulfanyl linkage in the trifluoromethyl derivative. However, the CF₃ group’s lipophilicity could improve bioavailability.
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (5a-j) :

    • Substituent: Fluorophenyl-thiophene hybrids.
    • Activity: IC₅₀ values range from 1.28–25 µg/mL across HeLa, Hep-G2, and MCF7 cell lines, with selectivity for breast cancer .
    • Comparison : The fluorophenyl moiety enhances π-π stacking with targets, while the trifluoromethyl group offers steric and electronic effects that may alter binding kinetics.

Anticonvulsant Activity

  • Compound 4c (5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine): Substituent: Dichlorophenoxy and ethylamine groups. Activity: ED₅₀ = 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test) in mice . Comparison: The trifluoromethyl derivative lacks the ethylamine side chain, which may reduce CNS penetration. However, CF₃’s hydrophobicity could compensate for blood-brain barrier traversal.

Structural and Crystallographic Insights

  • Crystal Structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine: Dihedral angles between thiadiazole rings and the central benzene ring: 54.28° and 76.56°. Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice . Comparison: The trifluoromethyl derivative’s bulkier substituent may increase torsional strain, altering dihedral angles and hydrogen-bonding patterns compared to simpler benzylthio analogs.

Biological Activity

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_8F3_3N3_3S2_2
  • Molecular Weight : 291.316 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 402.0 ± 55.0 °C
  • Flash Point : 196.9 ± 31.5 °C
  • LogP : 3.22

These properties suggest that the compound may exhibit favorable lipophilicity, which is often correlated with enhanced biological activity and membrane permeability.

Synthesis

The synthesis of this compound generally involves the reaction of thiadiazole derivatives with trifluoromethyl-substituted benzyl halides in the presence of appropriate bases or catalysts. The specific synthetic pathways can vary, but they typically aim to optimize yield and purity while minimizing by-products.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, particularly in anticancer applications. For instance, studies have shown that related compounds can inhibit protein kinases associated with cancer cell proliferation:

  • A study demonstrated that certain thiadiazole derivatives inhibited the Abl protein kinase with an IC50_{50} value of 7.4 µM against the K562 chronic myelogenous leukemia cell line, indicating potential as selective anticancer agents .

Antimicrobial Activity

Thiadiazole compounds are also noted for their antimicrobial properties. They have been evaluated against various bacterial and fungal strains:

  • In vitro studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have shown promise in other areas:

  • Antidiabetic : Some studies suggest that these compounds may influence glucose metabolism and insulin sensitivity.
  • Anti-inflammatory : Thiadiazole derivatives have been linked to reduced inflammatory responses in various models.

Case Studies

  • Antitumor Efficacy :
    • A series of experiments conducted on human cancer cell lines demonstrated that modifications to the thiadiazole scaffold could enhance cytotoxicity against specific cancer types .
  • Antimicrobial Testing :
    • A comparative study evaluated the efficacy of various thiadiazole derivatives against standard microbial strains, revealing that certain substitutions significantly increased antibacterial potency .

Summary of Findings

Biological ActivityObserved EffectsReference
AnticancerInhibition of Abl kinase; cytotoxicity against K562 cells
AntimicrobialEffective against Gram-positive/negative bacteria
AntidiabeticPotential effects on glucose metabolism
Anti-inflammatoryReduction in inflammatory markers

Q & A

Q. What are the most reliable synthetic routes for 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. A validated protocol involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH or NaH) at 60–80°C for 6–12 hours . Ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving yields (e.g., 93% yield achieved via sonication in EtOH) . Purification via recrystallization (methanol/DMSO) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, confirmed by HPLC or NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.74–1.82 Å, N–N = 1.38 Å) and dihedral angles (e.g., 54.28° between thiadiazole and benzene rings) to validate geometry .
  • NMR spectroscopy : Key signals include δ 7.23–7.35 ppm (aromatic protons), δ 4.29 ppm (SCH₂), and δ 169.9 ppm (C=N) in 13C^{13}\text{C} NMR .
  • Mass spectrometry : FAB-HRMS confirms the molecular ion peak at m/z 369.0085 (C₁₂H₁₂N₆S₄) .

Q. What are the common derivatives formed during functionalization reactions?

  • Oxidation : Yields sulfoxides (S=O) or sulfones (O=S=O) using H₂O₂ or mCPBA .
  • Substitution : Halogenation (e.g., bromination at the thiadiazole ring) or coupling reactions (e.g., Suzuki with aryl boronic acids) .
  • Reduction : Converts sulfanyl groups to thiols (e.g., using LiAlH₄) for further bioconjugation .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its stability and intermolecular interactions?

The crystal structure (monoclinic, space group C2) reveals intermolecular N–H···N hydrogen bonds (2.89–3.12 Å) forming 1D chains along the b-axis, stabilizing the lattice . The twisted conformation of thiadiazole rings (dihedral angles 27.77°–76.56°) minimizes steric clashes and enhances π-π stacking between aromatic systems . Thermal analysis (TGA/DSC) shows decomposition above 200°C, correlating with hydrogen bond disruption .

Q. What computational strategies are effective for predicting its bioactivity and binding modes?

  • Docking studies : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (e.g., binding energy ≤−7.5 kcal/mol) . Focus on the thiadiazole core and trifluoromethyl group for hydrophobic/halogen bonding.
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps, highlighting nucleophilic (N–H) and electrophilic (S, CF₃) sites .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., CD47-SIRPα) over 100 ns trajectories to validate binding .

Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions often arise from assay conditions. Standardize protocols:

  • Dose-response curves : Test across 1–100 µM to identify IC₅₀/EC₅₀ values .
  • Cell line specificity : Compare activity in A549 (lung cancer) vs. HEK293 (normal cells) to assess selectivity .
  • Mechanistic studies : Use Western blotting (e.g., p53, caspase-3) or flow cytometry (apoptosis assays) to differentiate cytotoxic vs. cytostatic effects .

Methodological Challenges

Q. What experimental precautions are critical for handling sulfur-containing intermediates?

  • Air sensitivity : Conduct reactions under N₂/Ar to prevent oxidation of sulfanyl groups.
  • Toxicity : Use fume hoods for thiol intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) due to volatility .
  • Byproduct management : Remove excess benzyl halides via aqueous washes (NaHCO₃) to avoid side reactions .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be addressed?

  • Data collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and SADABS absorption correction .
  • Refinement : Apply SHELXL-2018 with full-matrix least-squares to minimize R1/wR2 (<0.05/0.10). Validate using R-free (5% data excluded) .
  • Validation tools : Check for missed symmetry or twinning using PLATON or Olex2 .

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